molecular formula C22H22N4O3S B2773723 5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1095946-73-8

5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B2773723
CAS No.: 1095946-73-8
M. Wt: 422.5
InChI Key: XZAMAKCMQACMRJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an ethoxyphenyl group, a carbamothioyl group, a phenyl group, and a carboxylic acid group. It also contains a tetrahydroimidazopyridine core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-b]quinolinones have been synthesized using multi-component reactions of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .


Molecular Structure Analysis

The InChI code for a similar compound, (6S)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, is provided . This can give some insight into the molecular structure of the compound.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds such as pyrazolo[3,4-b]quinolinones have been synthesized using multi-component reactions .

Scientific Research Applications

Synthetic Routes and Intermediate Compound Formation

Research into compounds structurally related to 5-((4-ethoxyphenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid primarily focuses on synthetic routes and the formation of intermediate compounds that could lead to the development of pharmacologically active agents. For instance, novel synthetic pathways have been explored to create structurally complex and potentially bioactive compounds, such as the synthesis of 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol through a series of intermediates, showcasing a methodology that might be applicable to synthesizing related imidazo-pyridine compounds (Lis, Traina, & Huffman, 1990).

Chemical Properties and Reactivity

Investigations into the chemical properties and reactivity of related compounds have led to insights into their potential applications in medicinal chemistry. For example, the synthesis and study of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives have shown potent antitumor and antibacterial activities, highlighting the therapeutic potential of these chemical frameworks (Hafez, Alsalamah, & El-Gazzar, 2017).

Luminescence Sensing and Photocatalytic Activities

The development of coordination polymers based on pyridinephenyl bifunctional ligands has demonstrated significant luminescence sensing and photocatalytic activities. Such research indicates potential applications in environmental monitoring and remediation, where these compounds could be employed as sensors for detecting metal ions or organic pollutants (Xue et al., 2021).

Antiprotozoal Agents

Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has shown promising antiprotozoal activity. These studies contribute to the search for new treatments for diseases caused by protozoan parasites, suggesting that compounds with a similar core structure might also possess significant biological activity (Ismail et al., 2004).

Properties

IUPAC Name

5-[(4-ethoxyphenyl)carbamothioyl]-4-phenyl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-2-29-16-10-8-15(9-11-16)25-22(30)26-18(21(27)28)12-17-19(24-13-23-17)20(26)14-6-4-3-5-7-14/h3-11,13,18,20H,2,12H2,1H3,(H,23,24)(H,25,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAMAKCMQACMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2C(CC3=C(C2C4=CC=CC=C4)N=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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